molecular formula C9H20Cl2N2O B2606819 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1955554-88-7

9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No. B2606819
CAS RN: 1955554-88-7
M. Wt: 243.17
InChI Key: COWXEHPVCICQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical formula, C11H24N2OCl2, and is commonly referred to as spiro-OMeTAD.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Oxime Derivatives : A study focused on synthesizing oxime derivatives from heterocyclic spiro compounds with barbituric acid moieties. These compounds were derived from the corresponding diazaspiro[5.5]undecane triones using hydroxylamine hydrochloride, showcasing the versatility of diazaspiro[5.5]undecane compounds in synthetic organic chemistry (Rahman et al., 2013).
  • Inhibitors for Chronic Kidney Diseases : Another research discovered 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors, demonstrating their potential as orally active drug candidates for treating chronic kidney diseases (Kato et al., 2014).
  • Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : A method for synthesizing diazaspiro[5.5]undecane tetraones and triones via a double Michael addition reaction without a catalyst was developed, highlighting efficient synthetic routes to these heterocycles (Aggarwal et al., 2014).

properties

IUPAC Name

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11-5-2-9(3-6-11)8-10-4-7-12-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXEHPVCICQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNCCO2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

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